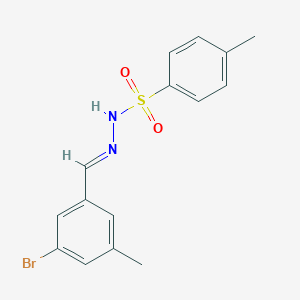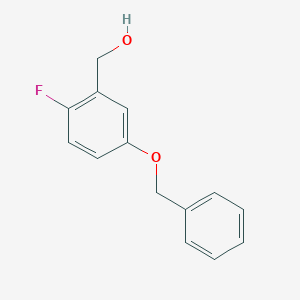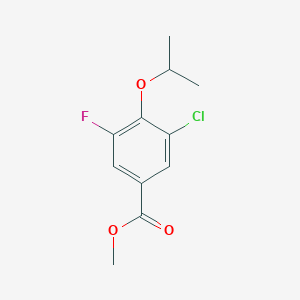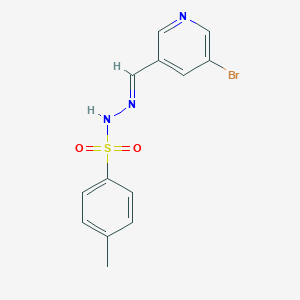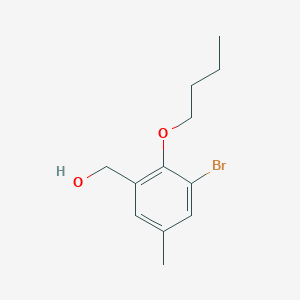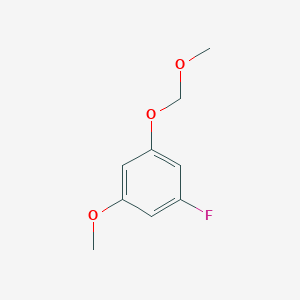
1-(Benzyloxy)-3-fluoro-5-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-3-fluoro-5-methoxybenzene (BFMB) is a fluorinated aromatic compound that has found a wide range of applications in the scientific research community. It has been used as a starting material in a variety of syntheses, and its unique properties have made it a valuable tool for studying the effects of fluorination in biochemical and physiological systems. In
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-3-fluoro-5-methoxybenzene has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of pharmaceuticals, as a tool for studying the effects of fluorination on biological systems, and as a fluorescent probe for imaging cells. It has also been used to study the effects of fluorination on the solubility and stability of proteins and other biomolecules.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-3-fluoro-5-methoxybenzene is not yet fully understood. However, it is believed that the fluorination of the aromatic ring alters the physical and chemical properties of the molecule, which can lead to changes in the binding affinity of the molecule to various proteins and other biomolecules. The fluorination also increases the solubility of the molecule, which allows it to penetrate cells more easily.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been demonstrated to have an inhibitory effect on the activity of enzymes such as cytochrome P450, which can lead to changes in the metabolism of drugs and other compounds. It has also been shown to have an inhibitory effect on the activity of certain proteins, which can lead to changes in the structure and function of cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Benzyloxy)-3-fluoro-5-methoxybenzene in laboratory experiments include its high solubility, its low toxicity, and its ability to penetrate cells. It is also relatively easy to synthesize, which makes it a convenient starting material for a variety of syntheses. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to predict the effects of its use.
Zukünftige Richtungen
The future directions for research involving 1-(Benzyloxy)-3-fluoro-5-methoxybenzene include further investigation into its mechanism of action and its effects on biochemical and physiological systems. Additionally, further research into its applications in drug synthesis and imaging could lead to new and improved treatments for a variety of medical conditions. Additionally, further research into the effects of fluorination on the solubility and stability of proteins and other biomolecules could lead to new and improved methods for drug delivery. Finally, further research into the use of this compound as a fluorescent probe could lead to new and improved methods for imaging cells.
Synthesemethoden
1-(Benzyloxy)-3-fluoro-5-methoxybenzene can be synthesized by a two-step process. The first step involves the reaction of benzyl bromide with 3-fluoro-5-methoxybenzaldehyde in the presence of potassium carbonate and acetic acid. This yields the intermediate 1-(benzyloxy)-3-fluoro-5-methoxybenzaldehyde, which is then reacted with sodium hydroxide to form the desired product. This method has been demonstrated to be efficient and reproducible, and it has been used to synthesize a variety of other fluorinated aromatic compounds.
Eigenschaften
IUPAC Name |
1-fluoro-3-methoxy-5-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-16-13-7-12(15)8-14(9-13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJSBHKXPDGFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)F)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


